1h-Pyrimido[4,5-c][1,2,6]oxadiazine
Description
Structure
3D Structure
Properties
CAS No. |
178734-87-7 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.114 |
IUPAC Name |
1H-pyrimido[4,5-c][1,2,6]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-2-8-10-9-5(4)7-3-6-1/h1-3H,(H,6,7,9) |
InChI Key |
VTNVUWMBBCWRGI-UHFFFAOYSA-N |
SMILES |
C1=C2C=NONC2=NC=N1 |
Synonyms |
1H-Pyrimido[4,5-c][1,2,6]oxadiazine (9CI) |
Origin of Product |
United States |
Synthetic Strategies for 1h Pyrimido 4,5 C 1 2 3 Oxadiazine and Its Derivatives
Theoretical Cyclization and Annulation Reactions Leading to Pyrimido-Oxadiazines
The construction of the target fused system could theoretically be approached from two main perspectives: building the oxadiazine ring onto a pre-existing pyrimidine (B1678525) core or, conversely, forming the pyrimidine ring onto an oxadiazine template.
Hypothetical Approaches Involving Pyrimidine Precursors
A plausible strategy would involve the use of appropriately functionalized pyrimidine derivatives as starting materials. For instance, a 4,5-disubstituted pyrimidine bearing functional groups amenable to cyclization could serve as a key intermediate. One could envision a scenario starting with a 4-amino-5-hydroxy-pyrimidine or a derivative thereof. Subsequent reaction with a reagent capable of introducing the remaining N-O-N fragment of the oxadiazine ring would be required. This could potentially be achieved through a multi-step sequence involving nitrosation, reduction, and subsequent cyclization.
Another theoretical pathway could start from a 4,5-diaminopyrimidine. Treatment with an oxidizing agent under specific conditions might induce the formation of the N-O-N bridge, although controlling the regiochemistry to obtain the nih.govclockss.orgnih.govoxadiazine isomer would be a significant challenge.
Table 1: Potential Pyrimidine Precursors and Reagents for Oxadiazine Ring Formation
| Pyrimidine Precursor | Potential Reagent/Reaction Sequence | Resulting Intermediate |
|---|---|---|
| 4-Amino-5-hydroxypyrimidine | 1. Nitrosation (e.g., NaNO₂, HCl) 2. Reduction 3. Cyclizing agent | 5-Hydroxy-4-nitrosopyrimidine |
| 4,5-Diaminopyrimidine | Controlled oxidation | Diamine radical cation |
| 4-Chloro-5-nitropyrimidine | Reaction with hydroxylamine (B1172632) followed by cyclization | 4-(Hydroxyamino)-5-nitropyrimidine |
This table presents hypothetical reaction pathways and has not been experimentally validated.
Speculative Methodologies Utilizing Oxadiazine Ring Formation
Alternatively, the synthesis could commence with a pre-formed oxadiazine ring, onto which the pyrimidine ring is annulated. This approach is less common in the synthesis of related fused systems but remains a theoretical possibility. A suitably functionalized nih.govclockss.orgnih.govoxadiazine bearing groups that can react with a three-carbon synthon (such as a malonate derivative or an α,β-unsaturated carbonyl compound) in the presence of an amidine or urea (B33335) could potentially lead to the formation of the pyrimidine ring. The primary challenge in this approach would be the synthesis and stability of the requisite functionalized nih.govclockss.orgnih.govoxadiazine precursors.
Conceptual One-Pot Multicomponent Syntheses
The development of a one-pot multicomponent reaction (MCR) for the synthesis of 1H-Pyrimido[4,5-c] nih.govclockss.orgnih.govoxadiazine would be a highly elegant and efficient strategy. Such a reaction would involve the simultaneous combination of three or more starting materials to form the target molecule in a single synthetic operation. Conceptually, this could involve a precursor for the pyrimidine ring, a source for the nitrogen and oxygen atoms of the oxadiazine ring, and a third component to complete the fused system. However, without established precedents, the design of such a reaction remains purely speculative.
Prospective Catalyst-Assisted and Modern Synthetic Protocols
Modern synthetic methodologies, including metal catalysis and organocatalysis, offer powerful tools that could potentially be applied to the synthesis of this novel heterocyclic system.
Potential Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling and C-H activation reactions could, in theory, be employed to construct the 1H-Pyrimido[4,5-c] nih.govclockss.orgnih.govoxadiazine core. For instance, a palladium- or copper-catalyzed intramolecular cyclization of a suitably designed pyrimidine precursor bearing, for example, a halogen and a hydroxylamino group in adjacent positions, could be a viable route.
Table 2: Hypothetical Metal-Catalyzed Reactions for Pyrimido-Oxadiazine Synthesis
| Reaction Type | Hypothetical Substrate | Catalyst | Potential Outcome |
|---|---|---|---|
| Intramolecular C-N/C-O Coupling | 4-Halo-5-(hydroxyamino)pyrimidine | Pd or Cu catalyst | Cyclization to form the oxadiazine ring |
| C-H Amination/Oxidation | 5-Substituted-4-aminopyrimidine | Rh or Ru catalyst | Direct formation of the N-N-O bridge |
This table presents speculative applications of metal catalysis and requires experimental investigation.
Envisioned Organocatalytic Approaches
Organocatalysis could offer a metal-free alternative for the synthesis of the target compound. An organocatalyst could be employed to activate a pyrimidine precursor towards cyclization. For example, a chiral organocatalyst could potentially be used to achieve an enantioselective synthesis of a derivative, should a chiral center be present.
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a significant technique in organic chemistry, offering considerable advantages over conventional heating methods for the synthesis of fused pyrimidine derivatives. orientjchem.org This technology is noted for accelerating reaction rates, leading to remarkably shorter reaction times, improved product yields, and cleaner reaction profiles. orientjchem.orgnih.gov The core principle of microwave heating involves the direct, rapid, and intense heating of polar substances, which can dramatically reduce the time required for chemical transformations compared to traditional procedures. tandfonline.com
The application of microwave irradiation has been successfully demonstrated in the synthesis of various fused pyrimidines, including thienopyrimidinones and thiazolopyrimidines. orientjchem.orgresearchgate.net For instance, in the synthesis of certain 4-N-(aryl)- 5,6,7,8-tetrahydrobenzo nih.govasianpubs.orgthieno[2,3-d]pyrimidines, the reaction time was reduced from 12 hours under conventional reflux conditions to just 20 minutes using microwave irradiation at 100°C. orientjchem.org Similarly, another reaction involving phosphorus oxychloride saw a reduction in reaction time to 15 minutes under microwave conditions. orientjchem.org
One-pot microwave-assisted methods have also been developed, further simplifying synthetic protocols. nih.gov For example, a one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones was achieved by first heating a β-ketonitrile and hydrazine (B178648) in methanol (B129727) at 150°C for 5 minutes under microwave irradiation, followed by the addition of a β-ketoester and acetic acid and further heating for 2 hours. nih.gov This represents a significant improvement over conventional heating methods. nih.gov In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, microwave-assisted techniques not only increased the reaction yields from a 42–55% range to 69–88% but also drastically cut the reaction time to 8 minutes from 24 hours required by traditional methods. nih.gov
The benefits of microwave-assisted synthesis for fused pyrimidine compounds are summarized in the table below, comparing reaction conditions and outcomes with conventional methods.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-N-(aryl)- 5,6,7,8-tetrahydrobenzo nih.govasianpubs.orgthieno[2,3-d]pyrimidines | Conventional (Reflux) | 12 hours | Not specified | orientjchem.org |
| 4-N-(aryl)- 5,6,7,8-tetrahydrobenzo nih.govasianpubs.orgthieno[2,3-d]pyrimidines | Microwave (100°C) | 20 minutes | Not specified | orientjchem.org |
| Thiazolo[3,2-a]pyrimidine derivatives | Conventional | 24 hours | 42-55% | nih.gov |
| Thiazolo[3,2-a]pyrimidine derivatives | Microwave | 8 minutes | 69-88% | nih.gov |
| Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | Conventional | Minutes | Not specified | researchgate.net |
| Pyrimido[4,5-d]pyrimidine derivatives | Microwave (Solvent-free) | 30 seconds | 95% | researchgate.net |
Green Chemistry Principles in Pyrimido-Oxadiazine Synthesis
The synthesis of pyrimidine derivatives, including fused systems like pyrimido-oxadiazines, is increasingly being guided by the principles of green chemistry to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in Green chemistry seeks to address these issues by developing safer, more sustainable techniques that offer both environmental and economic benefits. rasayanjournal.co.in
Key green chemistry strategies applicable to pyrimidine synthesis include:
Use of Greener Solvents : Water is extensively utilized as a green solvent for multicomponent reactions to prepare pyrimidine-based compounds. jmaterenvironsci.com Synthesizing molecules "on water" provides an environmentally safe route for efficient chemical production. jmaterenvironsci.com For example, diammonium hydrogen phosphate (B84403) (DAHP) in an aqueous medium has been used for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com
Multicomponent Reactions (MCRs) : MCRs are a cornerstone of green synthesis, where three or more reactants combine in a single pot to form a specific product. rasayanjournal.co.injmaterenvironsci.com This approach improves efficiency, reduces waste, and simplifies workup procedures. rasayanjournal.co.in
Solvent-Free Synthesis : Performing chemical reactions in the absence of solvents offers advantages such as cleaner reactions, high product yields, and simplified separation and purification. rasayanjournal.co.in A solvent-free procedure for synthesizing pyrimido[4,5-d]pyrimidine derivatives under microwave irradiation using alumina (B75360) as a solid support has been developed, which avoids the hazards of solution-phase reactions. researchgate.net
Catalysis : The use of catalysts, particularly green catalysts, is a fundamental aspect of sustainable chemistry. nih.govrasayanjournal.co.in For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aqueous ethanol (B145695) mixture serves as an efficient catalyst for synthesizing pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com
Alternative Energy Sources : Beyond microwave irradiation, ultrasonic synthesis is another technique employed in green chemistry to accelerate reactions and improve yields. nih.govrasayanjournal.co.in
These greener approaches lead to higher yields, reduced reaction times, and the generation of fewer byproducts, aligning with the core objectives of environmental protection and sustainable chemical manufacturing. rasayanjournal.co.in
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example | Benefit |
|---|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents with water. | Synthesis of pyrano[2,3,d]pyrimidines using water as a solvent. jmaterenvironsci.com | Environmentally safe, simplifies process. jmaterenvironsci.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | One-pot synthesis of pyrimido[4,5-c]pyridazines. indexcopernicus.comresearchgate.net | Reduces waste, shortens reaction times, simplifies workup. rasayanjournal.co.in |
| Solvent-Free Conditions | Conducting reactions without a solvent, often on a solid support. | Microwave synthesis of pyrimido[4,5-d]pyrimidines on alumina. researchgate.net | Cleaner reactions, high yields, easy separation. researchgate.netrasayanjournal.co.in |
| Catalysis | Using efficient and reusable catalysts. | Tetrabutylammonium bromide (TBAB) as a catalyst in aqueous medium. jmaterenvironsci.com | Increases reaction efficiency, enables milder conditions. rasayanjournal.co.in |
Computational and Quantum Chemical Investigations of 1h Pyrimido 4,5 C 1 2 3 Oxadiazine Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comdtu.dk It is widely employed to determine the optimized molecular geometries, electronic properties, and vibrational frequencies of molecules. irjweb.comabinit.org For the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide a detailed understanding of its structural and electronic characteristics. chemicalpapers.comekb.eg
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter that reflects the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com
For pyrimido-oxadiazine systems, the HOMO and LUMO distributions reveal the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in related heterocyclic systems, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net The energy gap for these systems can be calculated to predict their stability and reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. chemicalpapers.com
Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for a Representative Pyrimidine (B1678525) Derivative
| Parameter | Energy (eV) |
| HOMO | -6.27 |
| LUMO | -1.00 |
| Energy Gap (ΔE) | 5.27 |
Note: Data is for a representative 1-(4-methoxyphenyl)-1H-imidazole molecule, calculated using DFT/B3LYP/6-311++g(d,p), to illustrate typical values. chemicalpapers.com A large energy gap, as shown, indicates high stability. chemicalpapers.com
Calculation of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.comekb.eg
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These calculated parameters provide a quantitative basis for comparing the reactivity of different derivatives of the pyrimido-oxadiazine scaffold. irjweb.comekb.eg
Table 2: Global Reactivity Descriptors for a Triazine Derivative
| Descriptor | Definition |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is the chemical potential, μ ≈ -χ) |
Note: These formulas are used to calculate the descriptors from HOMO and LUMO energies. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netajchem-a.com The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.net
In an MEP map, different colors represent different values of the electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas and are favorable sites for electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas and are favorable sites for nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral potential. researchgate.net
For the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the heterocyclic rings, suggesting these are the primary sites for electrophilic interactions. d-nb.infomdpi.com The hydrogen atoms attached to the ring would likely exhibit positive potential, making them susceptible to nucleophilic attack. ajchem-a.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.orgscielo.br By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system and its interactions with its environment, such as solvent molecules or biological macromolecules. biorxiv.orgresearchgate.net These simulations are particularly useful for understanding the flexibility of the molecule and the stability of its complexes with target proteins. tandfonline.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egnih.gov For the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system, QSAR models can be developed to predict the activity of new derivatives and to gain insights into the structural features that are crucial for their biological effects. ekb.egmdpi.com These models are often built using multiple linear regression or machine learning methods and can help in the rational design of more potent compounds. ekb.eg
Molecular Docking and Protein-Ligand Interaction Fingerprint Studies for Mechanistic Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. semanticscholar.orgd-nb.infonih.gov This method is widely used to understand the binding mode of drug candidates and to screen virtual libraries of compounds for potential binders. researchgate.netresearchgate.net For the 1H-Pyrimido[4,5-c] semanticscholar.orgd-nb.inforesearchgate.netoxadiazine system, molecular docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. semanticscholar.orgtandfonline.com
Protein-ligand interaction fingerprints are a way to summarize the interactions observed in a docked complex. These fingerprints can be used to compare the binding modes of different ligands and to identify common interaction patterns that are important for activity.
Reactivity Profiles and Mechanistic Pathways of 1h Pyrimido 4,5 C 1 2 3 Oxadiazine and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring generally makes it resistant to electrophilic aromatic substitution. scribd.com The presence of the electronegative nitrogen atoms decreases the electron density of the ring, deactivating it towards attack by electrophiles. scribd.comyoutube.com Electrophilic substitution, if it occurs, typically requires harsh reaction conditions and proceeds at positions less deactivated by the nitrogen atoms, such as position 3 in pyridine (B92270). scribd.comyoutube.com
Conversely, the pyrimidine moiety is activated towards nucleophilic aromatic substitution (SNAr) . The ring's low electron density facilitates attack by nucleophiles, especially when a good leaving group is present on the ring. youtube.com For instance, in related 6-methylthio-8-pyridylpurines, a pyrimidine-containing fused system, the 6-methylthio group can be displaced via thiohydrolysis, a nucleophilic substitution reaction. rsc.org The Chichibabin reaction, the direct amination of a heterocyclic ring with sodium amide, is a classic example of nucleophilic substitution on pyridine and can occur with pyrimidine derivatives. scribd.com
The reactivity towards substitution is summarized below:
| Reaction Type | Reactivity of Pyrimidine Ring | Preferred Position (by analogy to Pyridine) | Conditions |
| Electrophilic Substitution | Low | Position 3 | Harsh |
| Nucleophilic Substitution | High | Positions 2, 4, 6 | Mild to Moderate |
Quaternization of nitrogen atoms in the heterocyclic system can further enhance susceptibility to nucleophilic attack by increasing the ring's positive charge. scribd.comrsc.org
Ring Transformations and Rearrangement Mechanisms (e.g., Smiles Rearrangements)
Ring transformations and rearrangements are significant reaction pathways for pyrimidine-fused heterocycles, often leading to novel structural scaffolds. The Smiles rearrangement is a prominent example, characterized as an intramolecular nucleophilic aromatic substitution. cdnsciencepub.commanchester.ac.uk This reaction involves the migration of an aryl group from a heteroatom to a nucleophilic center. The general mechanism proceeds through a spirocyclic Meisenheimer adduct intermediate. cdnsciencepub.comcdnsciencepub.com
A specific variant, the S/N type Smiles rearrangement, has been observed during the synthesis of pyrimido[4,5-e] researchgate.netmdpi.comthieme.detriazolo[3,4-b] researchgate.netcdnsciencepub.comthieme.dethiadiazine derivatives. researchgate.net This process involves the intramolecular attack of an amino group onto the pyrimidine ring, displacing a bromo substituent and leading to a thermodynamically more stable fused system. The proposed pathway begins with the formation of a spiro-type intermediate, which then rearranges to the final product. researchgate.net
Another related transformation is the Truce-Smiles rearrangement , which features a carbanion as the intramolecular nucleophile, resulting in the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com These rearrangements are powerful tools in synthetic chemistry due to their high atom economy.
Other ring transformations can involve ring-opening and subsequent recyclization. For example, a thermal rearrangement involving pyrimidine ring-opening and re-closure was identified in the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines. rsc.org Similarly, 1,2,4-oxadiazine derivatives have been shown to undergo ring transformation into 4-hydroxypyrimidine (B43898) derivatives upon catalytic hydrogenation. scilit.com
| Rearrangement Type | Key Feature | Intermediate | Example System |
| Smiles Rearrangement | Intramolecular SNAr (X → Y aryl migration) | Spirocyclic Meisenheimer adduct | Pyrimido[4,5-e] researchgate.netmdpi.comthieme.detriazolo[3,4-b] researchgate.netcdnsciencepub.comthieme.dethiadiazines researchgate.net |
| Truce-Smiles Rearrangement | Intramolecular SNAr (X → C aryl migration) | Meisenheimer adduct | General aryl sulfones cdnsciencepub.comcdnsciencepub.com |
| Thermal Recyclization | Ring opening and re-closure | Open-chain intermediate | Pyrimido[1,2-a] researchgate.netcdnsciencepub.comrsc.orgtriazin-6-ones rsc.org |
Cycloaddition Reactions Involving the Oxadiazine or Pyrimidine Ring
Cycloaddition reactions offer a powerful strategy for constructing complex polycyclic systems from pyrimido-oxadiazine precursors. The electron-deficient pyrimidine ring or the oxadiazine ring can potentially act as a dienophile or a diene in Diels-Alder [4+2] cycloaddition reactions . pageplace.de The participation in such reactions depends heavily on the substitution pattern and reaction conditions.
While specific examples for 1H-Pyrimido[4,5-c] researchgate.netmdpi.combeilstein-journals.orgoxadiazine are not documented in the provided sources, analogous systems demonstrate this reactivity. For instance, fused 1H-pyrrole-2,3-diones undergo [4+2] cycloadditions with alkenes. beilstein-journals.org Other forms of cycloadditions are also prevalent. A [3+2] cycloaddition of nitrile imides to a pyrimidine-2-thione has been used to synthesize triazolo[4,3-a]pyrimidines. mdpi.com Furthermore, a novel formal [4+1] cycloaddition has been developed for the synthesis of spiro[dihydrofuran-2,3'-oxindoles] from fused 1H-pyrrole-2,3-diones. beilstein-journals.org Rhodium-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes provide an efficient route to cyclopentane-embedded bicyclic structures, a strategy that could be adapted to precursors containing the pyrimido-oxadiazine scaffold. pku.edu.cn
Proposed Reaction Mechanisms for Synthetic Pathways
The synthesis of pyrimido-oxadiazine systems and their analogues often involves multi-step sequences with well-defined mechanistic pathways.
One common approach is the heterocyclization of a suitably functionalized pyrimidine derivative. For example, the synthesis of 3-phenyl-1,5-dimethyl-1H- researchgate.netmdpi.comthieme.detriazolo[4',3':1,2]pyrimido[4,5-e] researchgate.netcdnsciencepub.comthieme.deoxadiazines starts from a 7-chloro-pyrimido-oxadiazine. scispace.com The chloro group is first displaced by hydrazine (B178648) hydrate (B1144303) in a nucleophilic substitution reaction. The resulting hydrazino derivative is then condensed with an aromatic aldehyde, which, after an initial condensation to form a hydrazone, undergoes oxidative cyclization to form the fused triazole ring. scispace.com
Another proposed mechanism involves a one-pot reaction of ninhydrin (B49086), hydrazine hydrate, and an appropriate isothiocyanate to form indeno[2,1-e] researchgate.netcdnsciencepub.comthieme.deoxadiazinones. ekb.eg The reaction proceeds through the initial formation of a hydrazone from ninhydrin and hydrazine, which then reacts with the isothiocyanate. Subsequent intramolecular cyclization with the elimination of water leads to the final fused heterocyclic system. ekb.eg
A classical route to benzo-fused 1,3,4-oxadiazines, which can be considered analogues, involves the intramolecular cyclization of N′-(2-halophenyl)benzohydrazides. mdpi.com This reaction is typically base-catalyzed and proceeds via an intramolecular SNAr mechanism where the hydrazide nitrogen attacks the aryl carbon bearing the halogen, leading to ring closure.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are critical aspects of the synthesis and reactivity of complex heterocyclic systems like pyrimido-oxadiazines.
Regioselectivity is often observed in cyclization and substitution reactions. For instance, the synthesis of pyrimido[1,2-a] researchgate.netcdnsciencepub.comrsc.orgtriazin-6-ones from (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines is highly regioselective. rsc.org The course of the reaction and the final product structure depend on the nature of the substituents on the guanidine (B92328) nitrogen. Computational studies on the synthesis of pyrimido[4,5-b] researchgate.netthieme.debenzothiazines have shown that the observed regioselectivity can be explained by considering the kinetic and thermodynamic favorability of different reaction pathways and intermediates. zenodo.org The stability of tautomeric forms of intermediates also plays a crucial role in directing the reaction to a specific regioisomer. zenodo.org
Stereoselectivity is important when chiral centers are formed. An example is the highly diastereoselective formal [4+1] cycloaddition reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles to produce spirofuranoxindoles. beilstein-journals.org This reaction demonstrates that precise control over the three-dimensional arrangement of atoms can be achieved in reactions involving fused heterocyclic systems.
Structure Activity Relationship Sar and Mechanistic Biological Studies of 1h Pyrimido 4,5 C 1 2 3 Oxadiazine Derivatives in Vitro Studies
In Vitro Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines
Recent research has highlighted the potential of pyrimidine-fused heterocyclic compounds, including pyrimido[4,5-e] nih.govresearchgate.netnih.govoxadiazine and its triazolo-fused derivatives, as antiproliferative agents. nih.govresearchgate.net Studies on various human malignant cancer cell lines have demonstrated that these compounds can inhibit cancer cell growth in a dose-dependent manner. nih.govresearchgate.net
Specifically, certain derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govresearchgate.net The induction of apoptosis is often identified by a sub-G1 peak in flow cytometry analysis of treated cells, indicating DNA fragmentation, a hallmark of this process. nih.govresearchgate.net Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear shrinkage, have also been observed using staining techniques like DAPI. researchgate.net
The antiproliferative efficacy of these compounds appears to be influenced by their structural features. For instance, the fusion of a triazole moiety to the pyrimido[4,5-e] nih.govresearchgate.netnih.govoxadiazine core has been associated with enhanced activity compared to derivatives with chlorine or pyrrolidine (B122466) groups at the C-7 position. nih.govresearchgate.net This suggests that the triazole ring plays a significant role in the cytotoxic effects of these molecules.
Furthermore, some pyrazine (B50134) derivatives have been found to induce apoptosis by modulating the expression of key regulatory proteins. rjeid.com Treatment with these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, while simultaneously upregulating the pro-apoptotic protein Bax. rjeid.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. Additionally, these derivatives can cause cell cycle arrest, often in the G0/G1 phase, further contributing to their antiproliferative effects. rjeid.com
It is important to note that while some pyrimido-fused compounds show promising anticancer activity, others, such as certain imidazo[4,5-b]pyridines, did not exhibit significant antiviral activity against a broad range of viruses. nih.gov This highlights the specificity of the biological activities of these heterocyclic systems.
Table 1: In Vitro Antiproliferative Activity of Selected Pyrimido-oxadiazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Apoptosis Induction | Reference |
| 1,5,7-trimethyl-3-phenyl-1H- nih.govnih.govnih.govtriazolo[4',3':1,2]pyrimido[4,5-e] nih.govresearchgate.netnih.govoxadiazine | HeLa | 122.4 | Yes | researchgate.net |
| [(1,5-dimethyl-3-phenyl-1H- nih.govnih.govnih.govtriazolo[4',3':1,2]pyrimido[4,5-e] nih.govresearchgate.netnih.govoxadiazin-7-yl)sulfanyl]acetonitrile | HeLa | 106.7 | Yes | researchgate.net |
| 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] nih.govnih.govoxazin-3(4H)-one (NPO) | HepG2 | 20.3 | Not specified | frontiersin.org |
| Pyrimido[4,5-b]indole derivative with NO2 group (12c) | MCF-7 | 1.1 | Yes | nih.gov |
Elucidation of Molecular Targets and Pathways in Cellular Models
The anticancer activity of pyrimido[4,5-b]indole derivatives bearing a 1,2,4-oxadiazole (B8745197) moiety has been linked to the inhibition of the MDM2 protein. nih.gov MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, these compounds can restore the normal function of p53, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking and dynamics simulations have supported the potential of these hybrid structures to bind to and inhibit MDM2. nih.gov The most promising derivative in one study, compound 12c with a nitro group at the para position of the oxadiazole ring, exhibited a potent cytotoxic effect against MCF-7 breast cancer cells. nih.gov Notably, the combination of this compound with the conventional chemotherapeutic drug Doxorubicin resulted in a synergistic effect, further reducing the IC50 value. nih.gov This suggests a potential role for these compounds in combination therapies.
Mechanistic Studies of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Derivatives of pyrimido[4,5-e] nih.govresearchgate.netnih.govoxadiazine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net These studies indicate that the antimicrobial efficacy is dependent on the specific substitutions on the heterocyclic core. For example, certain derivatives have shown high sensitivity against E. coli and B. subtilis. researchgate.net
While the precise mechanisms are still under investigation, it is known that dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria, is a validated target for some antimicrobial agents. nih.gov The pterin (B48896) binding site of DHPS is highly conserved and represents an attractive target for the design of novel antibacterial compounds. nih.gov
Some 1,2,5-oxadiazine derivatives have been tested for their antiviral activity against a panel of human DNA and RNA viruses, including adenovirus, herpesvirus, coxsackievirus, and echovirus. researchgate.net While some compounds demonstrated statistically significant inhibition of cell growth, only a minor antiviral effect was observed. researchgate.net
Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase, Kinases)
Certain 1,2,4-oxadiazin-5(6H)-one derivatives have been identified as inhibitors of human monoamine oxidase (MAO), particularly MAO-B. mdpi.com MAO enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibition is a therapeutic strategy for conditions like Parkinson's disease. The inhibitory potency of these oxadiazine derivatives is influenced by the substituents on the heterocyclic ring. mdpi.com
The imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has been explored for developing inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). nih.gov Optimization of this scaffold has led to the identification of potent and selective MSK-1 inhibitors. nih.gov
Derivatives of 4H-1,3,4-oxadiazin-5(6H)-ones with hydrophobic and long alkyl chains have been designed and synthesized to inhibit monoamine oxidase and chitin (B13524) biosynthesis. medjchem.com
Receptor-Ligand Interaction Mechanisms (e.g., Adrenoceptors, PD-L1)
Axially chiral 8-methylpyrimido[4,5-b] nih.govrjeid.comoxazocine derivatives have been synthesized and evaluated as neurokinin-1 (NK1) receptor antagonists. nih.gov Structure-activity relationship studies revealed that the stereochemistry, specifically the (aR, 8S)-configuration, and the nature of the substituent at the C-2 position are critical for effective recognition and binding to the NK1 receptor. nih.gov
Derivatives of 1,2,4-oxadiazole have been investigated as modulators of the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). semanticscholar.org Some compounds have been identified as dual FXR/PXR modulators, influencing the expression of genes regulated by these nuclear receptors in liver cells. semanticscholar.org Molecular docking studies have helped to elucidate the binding modes of these ligands within the receptor active sites. semanticscholar.org
Structure-Based Design Principles Derived from Mechanistic Insights
Structure-based design has been a key strategy in the development of novel inhibitors targeting enzymes like dihydropteroate synthase (DHPS). nih.gov By analyzing the crystal structure of a known inhibitor bound to the enzyme's active site, researchers can identify unfavorable interactions and design new derivatives with improved binding affinity. For example, removing a specific N-methyl ring substitution in a series of pyrimido[4,5-c]pyridazine (B13102040) derivatives was shown to enhance their inhibitory activity against DHPS. nih.gov This approach allows for a more rational and targeted optimization of lead compounds.
Future Perspectives and Emerging Research Avenues for 1h Pyrimido 4,5 C 1 2 3 Oxadiazine Chemistry
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of fused heterocyclic systems is often hampered by challenges such as low yields, harsh reaction conditions, and the formation of multiple isomers. Future research into the synthesis of 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine will undoubtedly focus on overcoming these classical limitations by adopting modern, efficient, and selective synthetic strategies.
Emerging trends point towards the adoption of microwave-assisted synthesis , which has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, including quinazolines and other fused pyrimidines. mdpi.com Another promising avenue is the development of one-pot multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.netscirp.org The design of an MCR strategy for the target scaffold could involve the judicious selection of precursors that can undergo a domino sequence of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization. scirp.org
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of environmentally benign solvents like water and catalyst-free reaction conditions, which have been successfully applied to the synthesis of other pyrimidine-based fused systems. jddtonline.info For a novel scaffold like 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine, exploring cycloaddition reactions, such as those used for 1,3,4-oxadiazines, could provide a highly efficient and atom-economical route to the core structure. mdpi.com
Table 1: Comparison of Conventional vs. Innovative Synthetic Methods for Fused Heterocycles
| Method | Conventional Approach | Innovative Approach | Potential Advantage for Target Scaffold |
| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, solvent-free conditions mdpi.comscirp.org | Faster synthesis, higher yields, reduced energy consumption |
| Strategy | Stepwise synthesis | One-pot multicomponent reactions (MCRs) researchgate.net | Increased efficiency, atom economy, reduced waste |
| Catalysis | Use of harsh or toxic catalysts | Catalyst-free systems, biocatalysis | Greener process, simplified purification |
| Selectivity | Often poor, leading to isomeric mixtures | High regio- and stereoselectivity | Controlled formation of the desired isomer |
Advanced Computational Prediction of Reactivity and Biological Function
Before embarking on extensive and resource-intensive synthetic campaigns, modern chemistry increasingly relies on computational tools to predict molecular properties and guide experimental design. For a novel and uncharacterized molecule like 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine, in silico methods are indispensable for charting its potential.
Density Functional Theory (DFT) calculations can provide profound insights into the electronic structure, stability, and reactivity of the molecule. numberanalytics.comacs.org By mapping the distribution of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding derivatization strategies. researchgate.netresearchgate.net Furthermore, computational methods can be used to calculate key properties such as ionization potential, molecular hardness, and electrostatic potential surfaces, which are crucial for understanding the molecule's interaction with its environment. acs.orgresearchgate.net
Beyond predicting chemical reactivity, computational modeling is a powerful tool for anticipating biological function. Molecular docking and molecular dynamics (MD) simulations can be used to screen the 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine scaffold against libraries of known biological targets, such as enzymes and receptors. nih.gov This can help to identify potential therapeutic applications and prioritize synthetic efforts towards derivatives with enhanced binding affinity. For instance, similar fused pyrimidine (B1678525) scaffolds have been computationally screened as potential inhibitors of enzymes like MDM2 and InhA. rsc.orgnih.govresearchgate.net The integration of Artificial Intelligence (AI) and Machine Learning represents the next frontier, where algorithms can be trained on existing chemical data to predict the properties and synthetic routes for new heterocyclic compounds with high accuracy. numberanalytics.com
Exploration of Novel Biological Targets through Mechanistic Screening
The structural novelty of the 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine core suggests that its derivatives could interact with biological systems in unique ways, potentially hitting novel therapeutic targets. Fused pyrimidine systems are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govarabjchem.orgekb.eg
An initial broad-based biological evaluation of a library of 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine derivatives would be a critical first step. This would typically involve high-throughput screening against a diverse panel of cancer cell lines and microbial strains. nih.govnih.gov Promising "hits" from these initial screens would then be subjected to more detailed mechanistic studies to identify their specific molecular targets.
Future research should focus on exploring less conventional therapeutic areas where novel scaffolds are needed. Given the diverse activities of related heterocycles, potential targets could include protein kinases, proteases, or components of signal transduction pathways that are dysregulated in disease. nih.gov For example, recent studies on pyrrole-fused pyrimidines have identified the InhA enzyme, crucial for the survival of Mycobacterium tuberculosis, as a viable target. rsc.orgresearchgate.net Similarly, pyrimido-indole hybrids have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. nih.gov A systematic approach, combining phenotypic screening with target identification techniques like chemical proteomics, will be essential to unlock the full therapeutic potential of this new class of compounds.
Table 2: Potential Biological Targets for 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine Derivatives Based on Analogous Scaffolds
| Compound Class | Known Biological Target/Activity | Potential Application | Reference |
| Pyrrole-fused Pyrimidines | InhA enzyme inhibition | Anti-tubercular | rsc.orgresearchgate.net |
| Pyrimido[4,5-b]indoles | MDM2 inhibition | Anticancer | nih.gov |
| Fused Pyridines/Pyrimidines | Cytotoxicity against various cancer cell lines | Anticancer | nih.govarabjchem.org |
| Pyrimido[2,1-b]benzothiazoles | Central benzodiazepine (B76468) receptor ligands | Anxiolytic, Anticonvulsant | scirp.org |
| Azolopyrimidines | Antiviral (HSV-1, HIV-1) | Antiviral | nih.gov |
Development of Derivatization Strategies for Specific Mechanistic Purposes
Once the fundamental reactivity and potential biological activity of the 1H-Pyrimido[4,5-c] numberanalytics.comrsc.orgosti.govoxadiazine core are established, the next logical step is the strategic development of derivatives to probe and modulate biological function. Derivatization is a powerful tool for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Future research will likely focus on late-stage functionalization , a strategy that allows for the modification of a complex core structure in the final steps of a synthesis. acs.org This approach is highly efficient for rapidly generating a library of analogues with diverse functionalities. Techniques such as C-H activation could be explored to introduce substituents at specific positions on the pyrimido-oxadiazine scaffold, guided by the reactivity predictions from computational studies.
Derivatization can also be employed to create chemical probes for mechanistic studies. For example, installing a "clickable" handle (like an alkyne or azide) or a photoreactive group would allow for the identification of biological targets through affinity-based proteomics. Furthermore, the strategic addition of specific functional groups can be used to fine-tune the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug development. Chemical labeling strategies, such as those using Girard reagents to target carbonyl groups, can be adapted to enhance the analytical detection of metabolites or to create probes for specific interactions. acs.org By systematically modifying the scaffold, researchers can develop derivatives tailored for specific purposes, from fluorescent imaging agents to targeted therapeutic candidates. nih.gov
Q & A
Q. What are the foundational synthetic routes for 1H-Pyrimido[4,5-c][1,2,6]oxadiazine, and how are intermediates characterized?
Methodological Answer: A common approach involves cyclocondensation reactions using precursors like 7-chloro-1,5-dimethyl-3-phenyl derivatives (e.g., 3a ) with secondary amines under reflux in ethanol. The reaction is monitored via TLC, and intermediates are purified by filtration and washing with water . Characterization typically employs elemental analysis, ¹H/¹³C NMR , and LC-MS to confirm molecular structure and purity . For example, ¹H NMR can resolve methyl and aromatic proton signals, while LC-MS validates molecular weight (e.g., m/z 136.11 for the parent compound) .
Q. How can researchers ensure reproducibility in synthesizing this heterocyclic system?
Methodological Answer: Reproducibility hinges on controlling reaction parameters:
- Solvent choice : Ethanol or dioxane for optimal solubility and reflux conditions .
- Stoichiometry : A 1:2.2 molar ratio of chloro-precursor to amine minimizes side products .
- Purification : Use recrystallization or column chromatography to isolate high-purity products. Document deviations (e.g., extended reflux times) to troubleshoot batch inconsistencies .
Q. What safety protocols are critical when handling reactive intermediates in its synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ or sulfonyl chlorides) .
- PPE : Acid-resistant gloves and goggles are mandatory due to corrosive byproducts.
- Waste disposal : Neutralize acidic residues (e.g., HCl from amidine hydrochlorides) before disposal .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for derivatives be resolved?
Methodological Answer: Contradictions in ¹H NMR shifts (e.g., aromatic vs. aliphatic protons) may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic equilibria in tautomeric systems.
- COSY/NOESY : For assigning coupled protons in crowded spectral regions.
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What strategies optimize regioselectivity in functionalizing the oxadiazine ring?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro or chloro) at C4/C5 to guide electrophilic substitution .
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group installation at inert positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electrophilic carbons .
Q. How can in silico methods predict biological activity or stability of novel derivatives?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize synthesis .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values from experimental assays .
- Degradation studies : Simulate hydrolytic stability via molecular dynamics (MD) in aqueous environments .
Q. What analytical techniques resolve structural ambiguities in polycyclic byproducts?
Methodological Answer:
- X-ray crystallography : Definitive proof of regiochemistry for crystalline derivatives.
- HRMS-ESI : High-resolution mass spectrometry distinguishes isomers with identical nominal masses.
- 2D NMR (HSQC/HMBC) : Assigns quaternary carbons and long-range couplings in fused-ring systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
Methodological Answer:
- Replicate conditions : Verify catalyst purity (e.g., triethylamine vs. aged samples) and moisture levels in solvents .
- Side-reaction profiling : Use GC-MS to identify competing pathways (e.g., hydrolysis of sulfonyl chlorides) .
- Statistical DOE : Apply factorial design to isolate critical variables (e.g., temperature, stirring rate) .
Experimental Design Framework
Q. How to design a kinetic study for ring-opening reactions of this heterocycle?
Methodological Answer:
- Stopped-flow UV-Vis : Monitor absorbance changes at λₘₐₓ ~250 nm (characteristic of oxadiazine ring).
- Rate law determination : Vary nucleophile concentration (e.g., hydroxide) and fit data to pseudo-first-order kinetics.
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
